molecular formula C9H19N B2515827 3-Methyl-3-propylpiperidine CAS No. 137605-96-0

3-Methyl-3-propylpiperidine

Cat. No.: B2515827
CAS No.: 137605-96-0
M. Wt: 141.258
InChI Key: BXAVWTMYJUJAAX-UHFFFAOYSA-N
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Description

3-Methyl-3-propylpiperidine is an organic compound with the molecular formula C9H19N It belongs to the class of piperidine derivatives, which are characterized by a six-membered ring containing five methylene bridges and one amine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-propylpiperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the hydrogenation of pyridine derivatives using a catalyst such as molybdenum disulfide. This process involves the reduction of pyridine to piperidine, followed by further functionalization to introduce the methyl and propyl groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes, utilizing high-pressure reactors and efficient catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3-propylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

3-Methyl-3-propylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-3-propylpiperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors and enzymes, influencing various biological processes. The exact mechanism may vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-3-propylpiperidine is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-3-propylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-3-5-9(2)6-4-7-10-8-9/h10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAVWTMYJUJAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCCNC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Example 1 was repeated using 2-methyl-2-propyl-4-cyanobutanal as the starting material. 33.5 g per hour of 2-methyl-2-propyl-4-cyanobutanal (purity 88.9%, 29.8 g, 0.195 mol) and 1400 ml (840 g, 49.4 mol) per hour of liquid ammonia were pumped at 250 bar and 60° C. through the imination reactor. The product stream was subsequently passed through the hydrogenation reactor from bottom to top at 250 bar and 120° C. while simultaneously passing 100 l(S.T.P.)/h (4.5 mol) of hydrogen through the reactor. The product stream was decompressed to atmospheric pressure and NH3 was removed by distillation. The product from 37.5 hours was separated by fractional distillation on a 30 cm packed column (3 mm glass rings), giving 277.0 g of 3-methyl-3-propylpiperidine (b.p.=46° C./2 mmHg) and 842.1 g of 2-methyl-2-propylpentane-1,5-diamine (b.p.=78°- 81° C./2 mmHg). The diamine yield was 72.9% of theory.
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29.8 g
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Synthesis routes and methods II

Procedure details

Example 3 was repeated, with 78.5 g per hour of 2-methyl-2-propyl-4-cyanobutanal (purity 86.6%, 68.0 g, 0.444 mol) and 1340 ml (804 g, 47.3 mol) per hour of liquid ammonia at 250 bar and 60° C. being pumped through the imination reactor. The product stream was subsequently passed through the hydrogenation reactor from bottom to top at 250 bar and 120° C. while simultaneously passing 150 l(S.T.P.)/h (6.7 mol) of hydrogen through the reactor. The product stream was decompressed to atmospheric pressure and NH: was removed by distillation. The product from 4.2 hours was separated by fractional distillation on a 30 cm packed column (3 mm glass rings), giving 96.0 g of 3-methyl-3-propylpiperidine and 162.8 g of 2-methyl-2-propylpentane-1,5-diamine. The diamine yield was 55.1% of theory.
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68 g
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150 L
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Synthesis routes and methods III

Procedure details

Example 2 was repeated, with 55.9 g of 2-methyl-2-propyl-4-cyanobutanal (purity 86.6%, 48.4 g, 0.316 mol) per hour and 1365 ml (819 g, 48.2 mol) per hour of liquid ammonia at 250 bar and 60° C. being pumped through the imination reactor. The product stream was subsequently passed through the hydrogenation reactor from bottom to top at 250 bar and 120° C. while simultaneously passing 100 l(S.T.P.)/h (4.5 mol) of hydrogen through the reactor. The product stream was decompressed to atmospheric pressure and NH3 was removed by distillation. The product from 16.8 hours was separated by fractional distillation on a 30 cm packed column (3 mm glass rings), giving 174.4 g of 3-methyl-3-propylpiperidine and 501.6 g of 2-methyl-2-propylpentane-1,5-diamine. The diamine yield was 59.6% of theory.
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55.9 g
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100 L
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Synthesis routes and methods IV

Procedure details

33.5 g of 2-methyl-2-propyl-4-cyanobutanal (purity: 88.9%, 29.8 g, 0.195 mol) and 1,400 ml (840 g, 49.4 mol) of liquid ammonia were pumped per hour at 250 bar and 60° C. through a tubular reactor (diameter: 16 mm, filling level: 50 cm, oil-heated twin jacket) which was arranged upstream of the hydrogenation reactor and was filled with 63.5 g (100 ml) of TiO2 (anatase) in the form of 1.5 mm pellets. The product was then passed through the hydrogenation reactor from bottom to top at 250 bar and 120° C. while simultaneously passing through 100 l (s.t.p.)/h (4.5 mol) of hydrogen. After decompression to atmospheric pressure, NH3 was removed by distillation. The product from 37.5 hours was separated into its components by fractional distillation on a 30 cm packed column (3 mm glass rings), giving 277.0 g of 3-methyl-3-propylpiperidine (b.p.=46° C./2 mm Hg) and 842.1 g of 2-methyl-2-propylpentane-1,5-diamine (b.p.=78°-81° C./2 mm Hg). The yield of diamine was 72.9% of theory.
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33.5 g
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[Compound]
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liquid
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840 g
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100 L
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TiO2
Quantity
100 mL
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Reaction Step Three

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